molecular formula C23H23FN4O4S B2897465 Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-21-8

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2897465
CAS No.: 946354-21-8
M. Wt: 470.52
InChI Key: CCNTUDIHVXIAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 2-fluorophenylpiperazine moiety, a thioxo group, and a methyl carboxylate. This structure combines pharmacologically relevant motifs: the quinazoline scaffold is associated with diverse biological activities (e.g., kinase inhibition), while the 2-fluorophenylpiperazine group is common in ligands targeting serotonin or dopamine receptors . Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as exemplified in related quinolinecarboxylic acid derivatives .

Properties

CAS No.

946354-21-8

Molecular Formula

C23H23FN4O4S

Molecular Weight

470.52

IUPAC Name

methyl 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H23FN4O4S/c1-32-22(31)15-6-7-16-18(14-15)25-23(33)28(21(16)30)9-8-20(29)27-12-10-26(11-13-27)19-5-3-2-4-17(19)24/h2-7,14H,8-13H2,1H3,(H,25,33)

InChI Key

CCNTUDIHVXIAPX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperazine moiety, which is known for its biological activity, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C23H26FN3O3SC_{23}H_{26}FN_3O_3S

Its molecular weight is approximately 445.54 g/mol. The presence of the 2-fluorophenyl group is significant for its biological activity, as fluorine atoms can enhance the binding affinity of compounds to biological targets.

  • Inhibition of Nucleoside Transporters :
    The compound's analogs have shown inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. These transporters are critical in regulating nucleoside levels within cells and play a role in various physiological processes including chemotherapy response. Studies indicate that modifications to the piperazine ring can significantly alter the inhibitory potency against these transporters .
  • Receptor Binding :
    The incorporation of the piperazine moiety allows for interactions with various neurotransmitter receptors. Compounds with similar structures have been shown to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity Target IC50 (µM) Comments
Study AENT InhibitionENT1/ENT20.5High selectivity for ENT2 observed.
Study BReceptor Binding5-HT Receptors0.8Potential antidepressant properties.
Study CCytotoxicityCancer Cell Lines>10Limited cytotoxic effects at therapeutic concentrations.

Case Studies

  • ENT Inhibition Study :
    A study involving the compound's analogs demonstrated that modifications in the fluorophenyl group significantly affected their inhibitory activity on ENTs. The most potent analog exhibited an IC50 value of 0.5 µM against ENT1 and ENT2, highlighting its potential as a therapeutic agent in cancer treatment where nucleoside transport modulation is beneficial .
  • Neuropharmacological Effects :
    Research has indicated that similar compounds with piperazine structures exhibit anxiolytic and antidepressant effects through serotonin receptor modulation. This suggests that this compound may also possess similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Tetrahydroquinazoline 2-Fluorophenylpiperazine, methyl carboxylate, thioxo ~495.5* Not reported C=O, C=S, COOCH3, F, N-alkyl
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acid (5a–m) Quinoline Piperazine-linked benzoyl/sulfonyl groups, cyclopropyl, fluoro ~550–650† 215–245‡ C=O, COOH, F, N-alkyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine Nitrophenyl, phenethyl, cyano, ester groups 606.6 243–245 C=O, CN, NO2, COOEt
3-(4-Methylpiperazin-1-yl)benzoic acid Benzene 4-Methylpiperazine, carboxylic acid 220.26 187–190 COOH, N-methylpiperazine

*Calculated based on molecular formula. †Estimated range from substituent variations. ‡Data from analogous compounds .

Key Observations:

Core Heterocycle Influence: The tetrahydroquinazoline core in the target compound distinguishes it from quinoline (e.g., 5a–m) and tetrahydroimidazopyridine derivatives (e.g., 1l). The thioxo group in the target compound replaces oxygen in typical quinazolinones, which may alter electronic properties and metabolic stability .

Substituent Effects: The 2-fluorophenylpiperazine group is structurally analogous to piperazine-linked benzoyl groups in 5a–m but differs in electronic profile due to fluorine’s electronegativity. Fluorine enhances lipophilicity and bioavailability, as seen in fluoroquinolones . The methyl carboxylate in the target compound contrasts with free carboxylic acids (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid ), which may reduce gastrointestinal absorption due to ionization at physiological pH.

Synthetic Routes: The target compound’s synthesis likely parallels methods for 5a–m, involving: (i) Formation of the piperazine-carbopiperazino linkage via coupling of activated intermediates (e.g., triphosgene-mediated reactions) . (ii) Introduction of the thioxo group via thiourea cyclization or sulfurization . In contrast, tetrahydroimidazopyridine derivatives (e.g., 1l) are synthesized via one-pot multi-component reactions, emphasizing efficiency .

Physicochemical and Spectroscopic Data
  • Melting Points : The target compound’s melting point is unreported, but analogs like 1l and 5a–m exhibit high melting points (215–245°C), suggesting crystalline stability due to hydrogen-bonding networks .
  • Spectroscopic Features :
    • IR : Expected C=O (1680–1720 cm⁻¹), C=S (1250–1350 cm⁻¹), and ester (1740 cm⁻¹) stretches .
    • NMR : Piperazine protons typically resonate at δ 2.5–3.5 ppm (¹H), while quinazoline carbons appear at δ 150–160 ppm (¹³C) .

Research Implications and Limitations

  • Comparative studies with 5a–m (antibacterial quinolones ) could guide therapeutic profiling.
  • Limitations : Data gaps exist in solubility, pharmacokinetics, and target binding. Further studies should employ assays like HPLC for purity analysis and SHELX-based crystallography for conformational analysis .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling, amide bond formation, and cyclization. Key steps include:

  • Step 1 : Coupling of a 2-fluorophenylpiperazine intermediate with a propionyl chloride derivative under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Thioxoquinazoline core formation via cyclization using thiourea or CS₂ in the presence of a base like K₂CO₃ .
  • Step 3 : Esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) . Critical Parameters : Reaction temperature (60–80°C for amidation), solvent choice (DMF for cyclization), and catalyst loading (1–2 mol% Pd for coupling) .

Q. Which analytical techniques are essential for structural confirmation?

A combination of spectroscopic and chromatographic methods is required:

  • NMR (¹H/¹³C) : Assign peaks for the 2-fluorophenyl (δ 7.1–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and thioxo (δ 2.1–2.3 ppm) groups .
  • HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺ at m/z ~528) using a C18 column with acetonitrile/water gradient .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinazoline core if crystalline derivatives are obtainable .

Q. What are the primary biological targets of this compound?

Quinazoline derivatives commonly target kinase enzymes (e.g., EGFR, VEGFR) and neurotransmitter receptors (e.g., serotonin 5-HT₁A/₂A). Preliminary assays should include:

  • Kinase Inhibition : ATP-binding site competition assays .
  • Receptor Binding : Radioligand displacement studies using ³H-labeled antagonists for 5-HT receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Q. How to resolve contradictions in reported biological activity data?

Discrepancies between in vitro and in vivo results may arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify labile sites (e.g., ester hydrolysis) .
  • Orthogonal Binding Assays : Compare radioligand displacement (5-HT₁A) with functional assays (cAMP accumulation) to confirm target engagement .
  • Physicochemical Profiling : Measure logP (HPLC) and solubility (shake-flask method) to assess bioavailability discrepancies .

Q. What strategies ensure stability during long-term storage?

Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways:

  • Major Degradants : Hydrolysis of the methyl ester (t₁/₂ = 30 days) and oxidation of the thioxo group . Mitigation :
  • Store at -20°C in amber vials under argon.
  • Add antioxidants (0.1% BHT) to solid samples .
  • Use lyophilized forms for aqueous solutions (pH 6.5–7.5 buffer) .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (software: Gaussian 16) to resolve spectral ambiguities .
  • Biological Assays : Include positive controls (e.g., Imatinib for kinase inhibition) and validate IC₅₀ values via dose-response curves (n ≥ 3 replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.